Ethyl 1-(2-fluoroethyl)-1H-pyrazole-5-carboxylate

Vue d'ensemble

Description

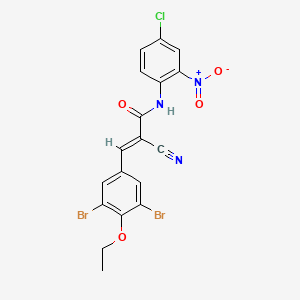

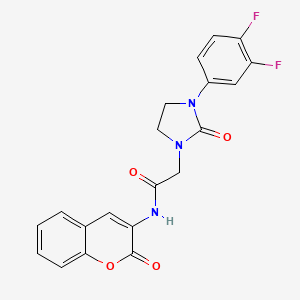

Ethyl 1-(2-fluoroethyl)-1H-pyrazole-5-carboxylate is a chemical compound with a molecular weight of 186.19 . It is a powder at room temperature .

Molecular Structure Analysis

The InChI code for Ethyl 1-(2-fluoroethyl)-1H-pyrazole-5-carboxylate is1S/C8H11FN2O2/c1-2-13-8(12)7-3-5-11(10-7)6-4-9/h3,5H,2,4,6H2,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule. Physical And Chemical Properties Analysis

Ethyl 1-(2-fluoroethyl)-1H-pyrazole-5-carboxylate is a powder at room temperature .Applications De Recherche Scientifique

Synthesis of Fluorinated Analogs and Herbicides

Research by Morimoto et al. (1990) and Makino et al. (1988) focuses on the synthesis of fluorinated analogs of pyrazole compounds, including Ethyl 1-fluoromethylpyrazole-4-carboxylate and Ethyl 1-methylpyrazole-4-carboxylates, exploring their potential as herbicides. These studies highlight the chemical modifications of pyrazole derivatives to enhance their herbicidal activity, demonstrating the compound's relevance in agricultural chemistry (Morimoto et al., 1990) (Makino et al., 1988).

Novel Fluorescent Molecules and Chemical Classes

Wu et al. (2006) developed Ethyl 5-amino-3-trifluoromethyl-1H-pyrazole-4-carboxylate, leading to the synthesis of novel fluorescent molecules and new chemical classes of potential monocotyledonous inhibitors. This research opens avenues in fluorescent labeling and agrochemical development, showing the versatility of pyrazole derivatives in scientific research (Wu et al., 2006).

Corrosion Inhibition

Dohare et al. (2017) investigated pyranpyrazole derivatives, including Ethyl 6-amino-3-methyl-4-(p-tolyl)-2,4-dihydropyrano[2,3,C]pyrazole-5-carboxylate, as novel corrosion inhibitors for mild steel. This research is pivotal for industrial applications, particularly in the pickling process, showcasing the potential of pyrazole derivatives in corrosion protection (Dohare et al., 2017).

Anticancer Agents and Topoisomerase IIα Inhibitory Activity

Alam et al. (2016) designed and synthesized a series of novel ethyl pyrazole derivatives, evaluating their topoisomerase IIα inhibitory activity and in vitro cytotoxicity against cancerous cell lines. This study illustrates the therapeutic potential of pyrazole derivatives in cancer treatment, highlighting their role as potential anticancer agents (Alam et al., 2016).

Metal Coordination Polymers

Cheng et al. (2017) explored the structural diversity of d10 metal coordination polymers constructed from bis(3-methyl-1H-pyrazole-4-carboxylic acid)alkane ligands. This research contributes to the field of materials science, particularly in the development of coordination polymers with potential applications in catalysis, magnetic materials, and gas storage (Cheng et al., 2017).

Safety and Hazards

The safety information for Ethyl 1-(2-fluoroethyl)-1H-pyrazole-5-carboxylate indicates that it has the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Propriétés

IUPAC Name |

ethyl 2-(2-fluoroethyl)pyrazole-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11FN2O2/c1-2-13-8(12)7-3-5-10-11(7)6-4-9/h3,5H,2,4,6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUEHOVNCJIAWBW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=NN1CCF | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11FN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 1-(2-fluoroethyl)-1H-pyrazole-5-carboxylate | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Fluoro-4-[[2-(piperidine-1-carbonyl)morpholin-4-yl]methyl]benzonitrile](/img/structure/B2454906.png)

![ethyl 4-({(Z)-[1-(4-fluorobenzyl)-2,2-dioxido-4-oxo-1,4-dihydro-3H-thieno[3,2-c][1,2]thiazin-3-ylidene]methyl}amino)benzoate](/img/structure/B2454909.png)

![N-(2-(dimethylamino)ethyl)-N-(4,5-dimethylbenzo[d]thiazol-2-yl)-2,6-difluorobenzamide hydrochloride](/img/structure/B2454913.png)

![2-[[1-(2-Cyclopropyl-6-methylpyrimidin-4-yl)piperidin-3-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2454915.png)